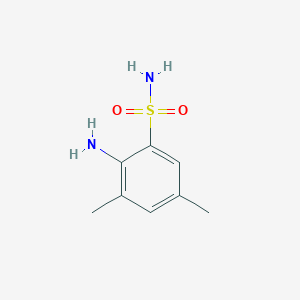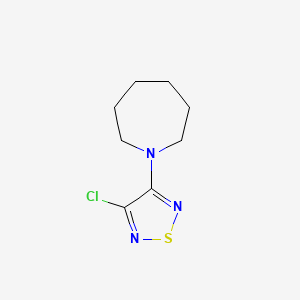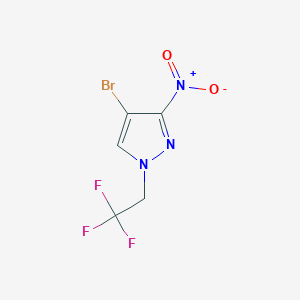
4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, commonly referred to as BNTP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring and a nitro group, and it has been used in a variety of experiments to study the effects of nitro compounds on biological systems. BNTP has been studied for its ability to act as an inhibitor of enzymes and other proteins, as well as its ability to modulate the activity of certain receptors.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Pyrazole derivatives are known for their wide range of biological activities and have been used to develop drugs with various therapeutic effects such as anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . The compound “4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” could potentially be explored for similar pharmacological applications.
Agrochemical Development
These derivatives have also been utilized in the creation of agrochemicals . The subject compound might be investigated for its efficacy in plant protection or growth regulation.
Material Science
In material science, pyrazole derivatives can contribute to the development of fluorescent substances and dyes . The specific compound could be researched for its properties in these areas.
Anticancer Agents
Due to their significant pharmacological effects, pyrazole derivatives are potential lead molecules for designing novel anticancer compounds . The compound could be examined for its anticancer properties and efficacy.
Synthesis and Functionalization
Recent advances in the synthesis and functionalization of pyrazole derivatives highlight the importance of these compounds in chemical research . The compound could be a candidate for new synthetic routes or functionalization studies.
Chiral Molecule Construction
Pyrazolone derivatives have been applied as powerful synthons in the construction of chiral molecules . The compound “4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” might serve as a synthon in such research endeavors.
Eigenschaften
IUPAC Name |
4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3O2/c6-3-1-11(2-5(7,8)9)10-4(3)12(13)14/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNQJOHEPDFFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

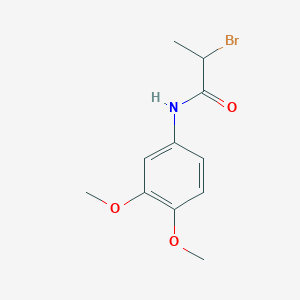

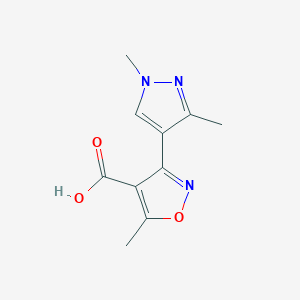

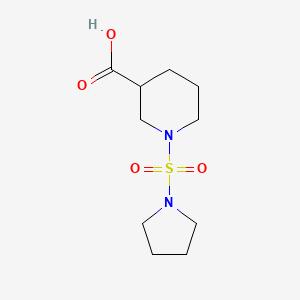
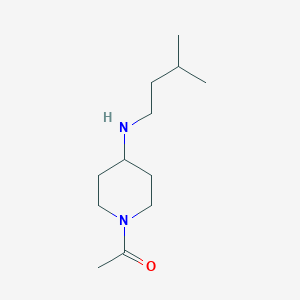

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

